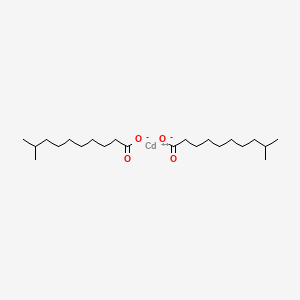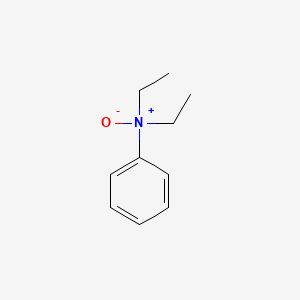
N,N-Diethylbenzenamine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethylbenzenamine N-oxide is an organic compound characterized by the presence of an N-oxide functional group attached to a diethylbenzenamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diethylbenzenamine N-oxide can be synthesized through the oxidation of N,N-diethylbenzenamine. Common oxidizing agents used for this transformation include hydrogen peroxide, peracids such as meta-chloroperoxybenzoic acid, and sodium perborate. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, and can be carried out in various solvents such as methanol or acetic acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalysts such as titanium silicalite can be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethylbenzenamine N-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized species.
Reduction: The N-oxide group can be reduced back to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid, sodium perborate.
Reduction: Catalytic hydrogenation or the use of reducing agents such as zinc and acetic acid.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products:
Oxidation: Further oxidized derivatives.
Reduction: N,N-Diethylbenzenamine.
Substitution: Substituted N,N-Diethylbenzenamine N-oxides.
Scientific Research Applications
N,N-Diethylbenzenamine N-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme-catalyzed reactions involving N-oxides.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N,N-Diethylbenzenamine N-oxide involves its ability to undergo redox reactions. The N-oxide group can participate in electron transfer processes, making it a useful intermediate in various chemical transformations. In biological systems, it can be reduced by enzymes, leading to the release of active species that can interact with molecular targets .
Comparison with Similar Compounds
- N,N-Dimethylbenzenamine N-oxide
- N,N-Diethylbenzenamine
- N,N-Dimethylbenzenamine
Comparison: N,N-Diethylbenzenamine N-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical reactivity compared to its non-oxidized counterparts. The N-oxide group enhances its ability to participate in redox reactions and can influence its biological activity .
Properties
CAS No. |
826-42-6 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
N,N-diethylbenzeneamine oxide |
InChI |
InChI=1S/C10H15NO/c1-3-11(12,4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
VHLGRKTXILMMPF-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(C1=CC=CC=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



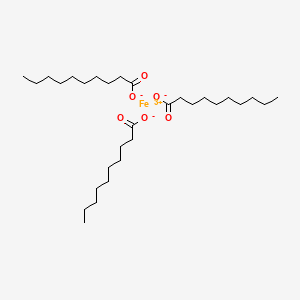

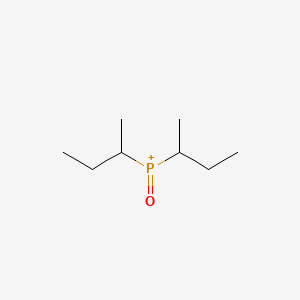
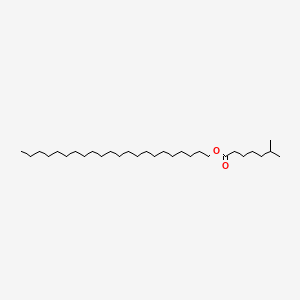
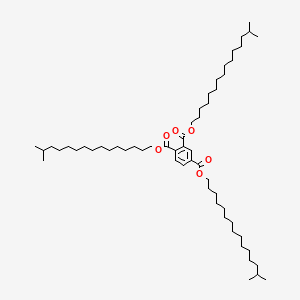
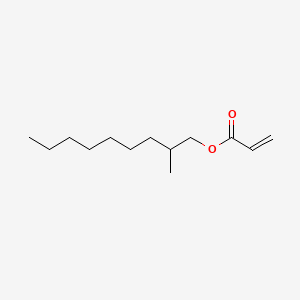
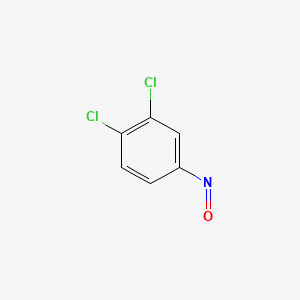
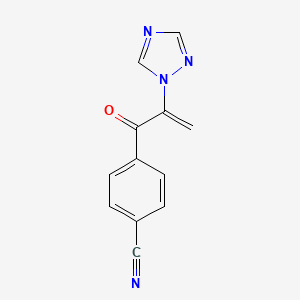

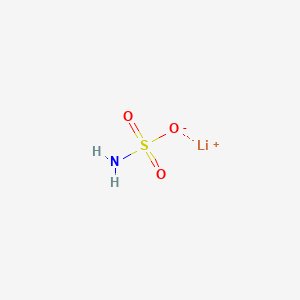
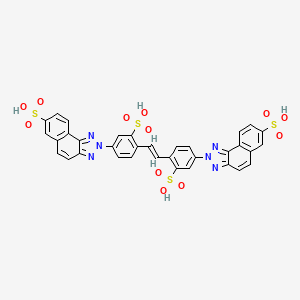
![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)
